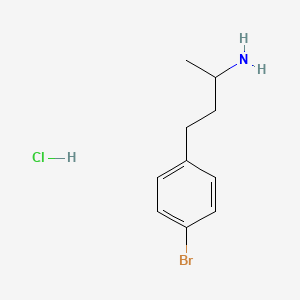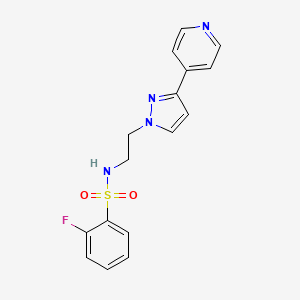![molecular formula C17H9ClF5N3O B2755411 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 338956-55-1](/img/structure/B2755411.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic compound of notable interest in various fields, including chemistry, biology, and medicine. Its unique structure combines multiple functional groups, making it a versatile molecule for a range of applications.
Méthodes De Préparation
Synthetic routes and reaction conditions: : The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide generally involves the following steps:
Starting with 3-chloro-5-(trifluoromethyl)-2-pyridine, which undergoes a nucleophilic substitution reaction with an amine derivative of 2,4-difluorobenzene.
The intermediate product is then subjected to cyclization reactions to form the pyrrole ring.
This process typically requires catalysts and specific reaction conditions, such as controlled temperatures and pressures, to optimize yield and purity.
Industrial production methods: : Industrial synthesis may involve more cost-effective and scalable methods, including:
Continuous flow reactors to enhance reaction efficiency.
Optimization of solvent systems to reduce environmental impact and improve product recovery.
Advanced purification techniques like recrystallization and chromatography to ensure high purity.
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions to introduce additional functional groups or to alter its activity.
Reduction: : Reduction reactions can modify the electronic structure of the molecule, affecting its reactivity and interaction with other compounds.
Substitution: : The presence of chlorine and fluorine atoms allows for various nucleophilic and electrophilic substitution reactions.
Common reagents and conditions used in these reactions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substituents including halogenation agents and nucleophiles like amines and alcohols.
Major products formed from these reactions: : Products vary widely depending on the reaction conditions and reagents used, but can include functionalized derivatives with altered biological activities or chemical properties.
Applications De Recherche Scientifique
Chemistry: : The compound's reactivity and structural complexity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Its potential as a bioactive molecule is explored in areas like enzyme inhibition and receptor binding studies, where it can modulate biological processes.
Medicine: : Research may investigate its role as a potential therapeutic agent, examining its efficacy and safety in treating various conditions.
Industry: : The compound's stability and reactivity are utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to:
Bind selectively to targets, inhibiting or modulating their activity.
Engage in multiple interactions with biological molecules, impacting pathways involved in disease processes.
The trifluoromethyl and difluorophenyl groups play critical roles in these interactions, influencing both affinity and specificity.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide stands out due to its:
Enhanced stability under various conditions.
Higher reactivity in specific reactions.
Greater potential for biological activity, given its unique combination of functional groups.
List of similar compounds
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide
N-(2,4-Difluorophenyl)-1H-pyrrole-2-carboxamide
1-[3-Chloro-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,4-difluorophenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF5N3O/c18-11-6-9(17(21,22)23)8-24-15(11)26-5-1-2-14(26)16(27)25-13-4-3-10(19)7-12(13)20/h1-8H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSCLUWCOBYKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755332.png)

![N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2755334.png)


![3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2755341.png)

![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)


![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2755349.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2755350.png)
